
Methyl 10-bromophenanthrene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-bromophenanthrene-9-carboxylate is an organic compound with the molecular formula C16H11BrO2 and a molecular weight of 315.16 g/mol It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 10th position and a carboxylate group at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-bromophenanthrene-9-carboxylate typically involves the bromination of phenanthrene derivatives followed by esterification. One common method involves the bromination of 9-methylphenanthrene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 10-bromo-9-methylphenanthrene is then subjected to esterification with methanol in the presence of a strong acid like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 10-bromophenanthrene-9-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form phenanthrenequinone derivatives or reduction to form phenanthrene derivatives without the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Various substituted phenanthrene derivatives.
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene derivatives without the bromine atom.
Hydrolysis: 10-bromophenanthrene-9-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 10-bromophenanthrene-9-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 10-bromophenanthrene-9-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine atom and carboxylate group may play crucial roles in its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 9-bromophenanthrene-10-carboxylate
- 9-Bromophenanthrene-10-carboxylic acid, methyl ester
- 10-Bromophenanthrene-9-carboxylic acid
Uniqueness
Methyl 10-bromophenanthrene-9-carboxylate is unique due to the specific positioning of the bromine atom and carboxylate group on the phenanthrene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
101279-43-0 |
|---|---|
Molekularformel |
C16H11BrO2 |
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
methyl 10-bromophenanthrene-9-carboxylate |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15(14)17/h2-9H,1H3 |
InChI-Schlüssel |
SZNGWFISNRFDFH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


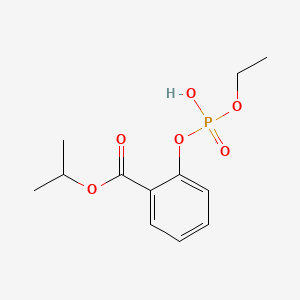
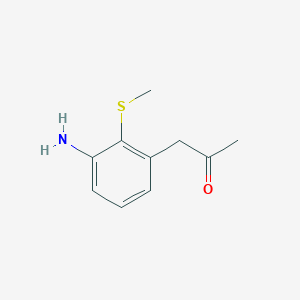
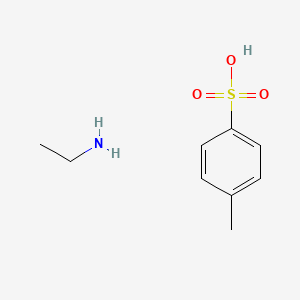

![bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B14064921.png)
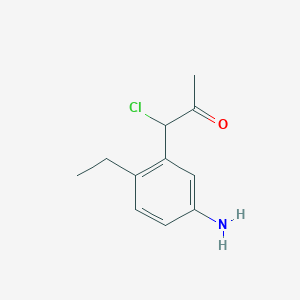
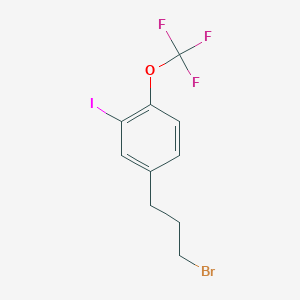
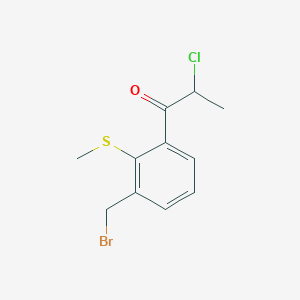
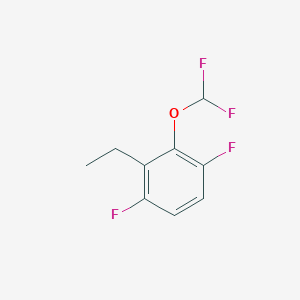

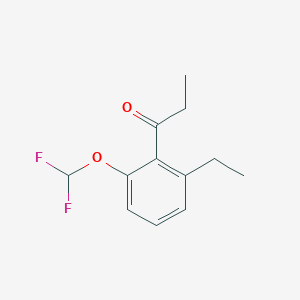

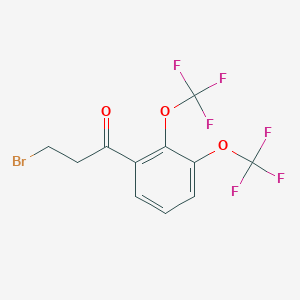
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
